4-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one
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Overview
Description
4-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexadienone ring substituted with butyl and trichloro groups
Preparation Methods
The synthesis of 4-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one typically involves the chlorination of 4-butylphenol followed by oxidation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and oxidizing agents like potassium permanganate or chromium trioxide. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly chlorinated derivatives.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated forms or even to hydrogen.
Substitution: The trichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
4-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
4-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one can be compared with other similar compounds such as:
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but differs in its substituents, leading to different chemical properties and applications.
2,4,6-Trichlorophenol: While structurally simpler, this compound shares the trichloro substitution pattern and is used in similar applications.
4-tert-Butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one: This compound is closely related but has a tert-butyl group instead of a butyl group, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
61305-69-9 |
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Molecular Formula |
C10H11Cl3O |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
4-butyl-2,4,6-trichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H11Cl3O/c1-2-3-4-10(13)5-7(11)9(14)8(12)6-10/h5-6H,2-4H2,1H3 |
InChI Key |
DKIMMVCPDGNQFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=C(C(=O)C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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